1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one
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Overview
Description
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C₁₂H₁₄OS and a molecular weight of 206.30 g/mol This compound features an indane ring system attached to a propanone moiety via a sulfanyl linkage
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and thiol derivatives.
Reaction Conditions: The key step involves the formation of the sulfanyl linkage. This can be achieved through nucleophilic substitution reactions where the thiol group reacts with the carbonyl compound under basic conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, leading to the formation of various derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for studies related to oxidative stress pathways .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)ethanone: This compound has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)butan-2-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H14OS/c1-9(13)8-14-12-6-5-10-3-2-4-11(10)7-12/h5-7H,2-4,8H2,1H3 |
InChI Key |
CQBTVCDXUGOAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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